

Introduction: The Role of Chiral Amino Alcohols in Modern Chemistry

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Compound of Interest

Compound Name: *(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol*

CAS No.: 142508-08-5

Cat. No.: B131430

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Chiral amino alcohols are a cornerstone of modern asymmetric synthesis.[1] Their unique stereochemistry and functional groups make them invaluable as chiral auxiliaries, ligands for metal-catalyzed reactions, and building blocks for complex, stereochemically-defined molecules.[2] These compounds are instrumental in the production of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful.[3]

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol belongs to this critical class of molecules. It is a derivative of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, a compound celebrated for its role in asymmetric catalysis.[4] The introduction of a cyclohexyl group to the nitrogen atom modifies the steric and electronic properties of the parent molecule, offering a nuanced tool for chemists to fine-tune the selectivity of chiral transformations.

It is important to note that while the parent amine is widely available and documented, the N-cyclohexyl derivative is less common. A specific CAS number for **(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol** is not readily found in public databases. However, its enantiomer, (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, is assigned CAS Number

142452-42-4.[5] For the purpose of this guide, and reflecting its foundational role, the well-documented parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, with CAS Number 23190-16-1, will be a central point of reference.[6][7][8]

Physicochemical and Spectroscopic Profile

The properties of **(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol** can be largely inferred from its parent amine. The addition of the cyclohexyl group primarily increases the molecular weight and lipophilicity.

Table 1: Physicochemical Properties

Property	(1R,2S)-(-)-2-Amino-1,2-diphenylethanol	(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol (Predicted)
CAS Number	23190-16-1[8]	Not available
Molecular Formula	C ₁₄ H ₁₅ NO[8]	C ₂₀ H ₂₅ NO
Molecular Weight	213.28 g/mol [8]	295.42 g/mol
Appearance	White to pale yellow crystalline powder[8]	Likely a white to off-white solid
Melting Point	142-144 °C[8]	Expected to be in a similar range, potentially slightly different due to packing effects.
Optical Rotation	[α] _{25/D} -7.0°, c = 0.6 in ethanol[8]	Specific rotation would require experimental determination.
Solubility	Soluble in alcohols and other polar organic solvents.	Expected to have increased solubility in nonpolar organic solvents.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for the title compound are not widely published. However, a skilled chemist can predict the key spectroscopic features based on its structure:

- ^1H NMR: The spectrum would feature complex multiplets for the two phenyl groups. The two methine protons (CH-OH and CH-N) would appear as doublets, coupled to each other. A broad singlet for the hydroxyl proton (OH) and another for the amine proton (NH) would be present, both of which are exchangeable with D_2O . The cyclohexyl group would show a series of broad multiplets corresponding to its axial and equatorial protons.
- ^{13}C NMR: The spectrum would show distinct signals for the two aromatic rings, with four signals for the non-equivalent carbons. Two signals would correspond to the methine carbons of the ethanol backbone. The ten carbons of the cyclohexyl group would also be visible in the aliphatic region of the spectrum.
- IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the O-H stretch. A sharp to medium peak around 3300 cm^{-1} for the N-H stretch would also be present. Strong absorptions corresponding to the aromatic C-H and C=C bonds would be observed.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at $m/z = 295.42$. Fragmentation would likely involve the loss of water, the cyclohexyl group, or cleavage between the two chiral centers.

Synthesis and Methodologies

The most direct and efficient synthesis of **(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol** is through the reductive amination of its parent amine with cyclohexanone. This method is widely used in organic synthesis for the formation of secondary and tertiary amines.^{[9][10]}

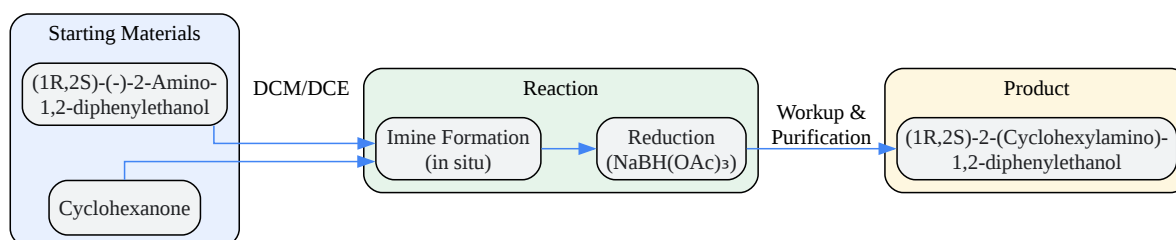
Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a reliable method for the N-alkylation of the chiral amino alcohol.

Step 1: Imine Formation and In Situ Reduction

- To a solution of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.1 eq).

- Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
- Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), portion-wise to the reaction mixture. The use of $\text{NaBH}(\text{OAc})_3$ is advantageous as it is selective for the reduction of imines in the presence of ketones and does not require strongly acidic conditions.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol**.



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Caption: Synthetic workflow for the preparation of the title compound.

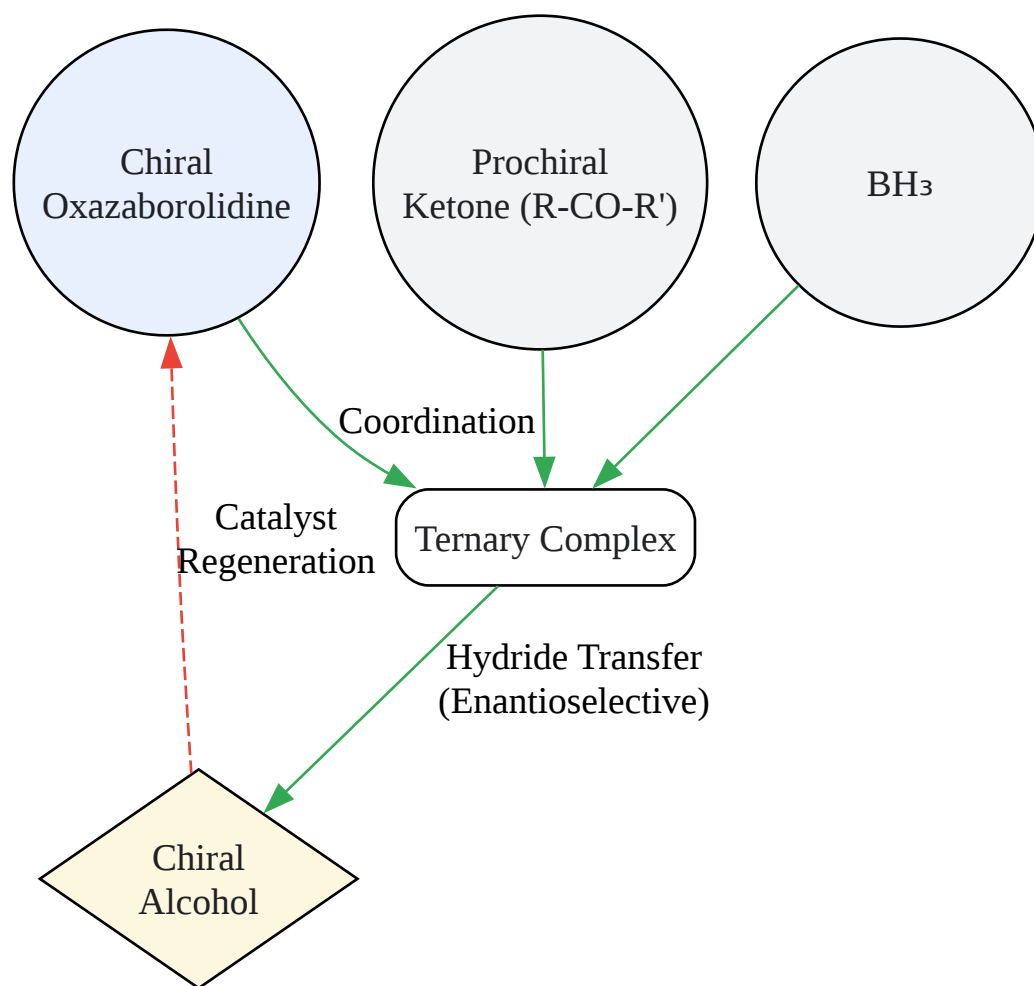
Core Applications in Asymmetric Synthesis

The primary utility of this class of chiral amino alcohols lies in their application as catalysts or ligands in asymmetric reactions. The parent compound, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, is a precursor to a highly effective catalyst for the enantioselective reduction of prochiral ketones.

Formation of Chiral Oxazaborolidine Catalysts

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol reacts with borane (BH_3) to form a chiral oxazaborolidine catalyst. This catalyst, often referred to as a Corey-Itsuno catalyst, can then be used in catalytic amounts to achieve highly enantioselective reductions of ketones to their corresponding secondary alcohols.

The mechanism involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine. The ketone substrate then coordinates to the boron atom in a sterically controlled manner, positioning one of its prochiral faces for hydride delivery from the borane. The N-substituent plays a crucial role in the steric environment of the catalyst. An N-cyclohexyl group, being bulkier than a proton, is expected to enhance the steric differentiation between the two faces of the ketone, potentially leading to higher enantioselectivity.



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Caption: Catalytic cycle for the enantioselective reduction of ketones.

Safety and Handling

As with all chemical reagents, **(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol** and its precursors should be handled with appropriate care in a well-ventilated laboratory or fume hood.

- Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
- Inhalation: Avoid breathing dust or vapors.

- Skin and Eye Contact: The parent amine is known to cause skin and serious eye irritation.[7] Similar precautions should be taken with the derivative. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol represents a valuable, albeit specialized, tool for the synthetic chemist. As a derivative of the well-established chiral auxiliary (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, its utility is grounded in a rich history of asymmetric catalysis. The introduction of the N-cyclohexyl group provides a means to modulate the steric environment of the catalyst, offering the potential for improved enantioselectivity in key transformations such as the reduction of prochiral ketones. While detailed experimental data on this specific derivative is sparse, its synthesis is straightforward, and its application in asymmetric synthesis is a promising area for further exploration by researchers in drug discovery and fine chemical production.

References

- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- Mukaiyama, T., & Asami, M. (1977). Application of erythro-2-Amino-1,2-diphenylethanol as a Highly Efficient Chiral Auxiliary. Highly Stereoselective Staudinger-Type. Chemistry Letters, 6(7), 783-786.
- Shapiro, N. D., & Balskus, E. P. (2014). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
- Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(23), 3848-3857.
- ResearchGate. Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. [[Link](#)]
- Ingram, J., et al. (2017). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 114(12), 2784-2792.
- SINOCHIRAL. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol(23364-44-5). [[Link](#)]

- PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. [[Link](#)]
- PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. [[Link](#)]
- Wikipedia. Reductive amination. [[Link](#)]
- Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. *Chemical Society Reviews*, 46(21), 6435-6444.
- ResearchGate. Direct reductive amination of cyclohexanone. [[Link](#)]
- Gonzalez, J., et al. (2002). Synthesis of (+)-(1S,2R)- AND (i)-(1R,2S)
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. *The Journal of Organic Chemistry*, 84(23), 15345-15357.
- MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [[Link](#)]
- Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. *Journal of the Chinese Chemical Society*, 57(3B), 589-593.
- Fryer, R. I., et al. (1977). 1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. *Journal of Medicinal Chemistry*, 20(10), 1268-1272.
- SpectraBase. 1,2-diphenyl-N-methylethylamine. [[Link](#)]
- ResearchGate. Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS. [[Link](#)]
- ResearchGate. Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). [[Link](#)]
- Maurer, H. H., & Meyer, M. R. (2014). Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS. *Drug Testing and Analysis*, 6(7-8), 773-782.
- Kozmin, S. A., et al. (2003). 2-Cyclohexen-1-one, 4-(hydroxymethyl)-. *Organic Syntheses*, 80, 11.

- ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5×10^{-3} M) in (CDCl₃-CD₃OD = 4 :1). [[Link](#)]

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Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C₁₄H₁₅NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
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